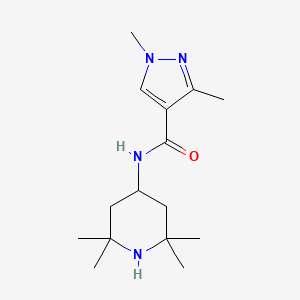
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a fluoromethylphenyl group, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoro-5-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
- (4-Chlorophenyl)-N-(2-methylphenyl)methanesulfonamide
- (4-Fluorophenyl)-N-(2-chlorophenyl)methanesulfonamide
Uniqueness
(4-CHLOROPHENYL)-N-(2-FLUORO-5-METHYLPHENYL)METHANESULFONAMIDE stands out due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a unique profile that can be advantageous in various applications compared to its similar counterparts.
Properties
Molecular Formula |
C14H13ClFNO2S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-2-7-13(16)14(8-10)17-20(18,19)9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3 |
InChI Key |
VGGUQSUYNXYKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B10961513.png)
![1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10961519.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961525.png)


![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10961547.png)
![1-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961550.png)
![3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961557.png)
![13-(difluoromethyl)-4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961565.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961571.png)
![1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10961580.png)
![N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10961596.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10961605.png)
